molecular formula C11H13NO B2861034 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile CAS No. 61000-23-5

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile

Cat. No.: B2861034
CAS No.: 61000-23-5
M. Wt: 175.231
InChI Key: HSOYUTHESHEZJL-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile is an organic compound with the molecular formula C11H13NO It is characterized by the presence of a methoxy group and two methyl groups attached to a phenyl ring, along with an acetonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile typically involves the reaction of 4-methoxy-2,6-dimethylbenzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out under reflux conditions to facilitate the substitution of the chloride group with the nitrile group, forming the desired acetonitrile compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The methoxy and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(4-Methoxy-2,6-dimethylphenyl)acetic acid.

    Reduction: Formation of 2-(4-Methoxy-2,6-dimethylphenyl)ethylamine.

    Substitution: Formation of brominated or nitrated derivatives of the original compound.

Scientific Research Applications

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The methoxy and nitrile groups play a crucial role in its reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methoxyphenyl)acetonitrile
  • 2-(2,6-Dimethylphenyl)acetonitrile
  • 4-Methoxy-2,6-dimethylbenzonitrile

Uniqueness

2-(4-Methoxy-2,6-dimethylphenyl)acetonitrile is unique due to the combination of its methoxy, dimethyl, and nitrile groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific synthetic and research applications where other similar compounds may not be suitable.

Properties

IUPAC Name

2-(4-methoxy-2,6-dimethylphenyl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO/c1-8-6-10(13-3)7-9(2)11(8)4-5-12/h6-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOYUTHESHEZJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CC#N)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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